

Spectroscopic Profile of 2,3-Dimethyl-5-hexen-3-

ol: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethyl-5-hexen-3-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for the tertiary alcohol, **2,3-Dimethyl-5-hexen-3-ol** (CAS No. 19550-90-4). The following sections detail its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral properties. The information is intended to aid in the identification, characterization, and quality control of this compound in research and development settings.

# Mass Spectrometry (MS)

Mass spectrometry of **2,3-Dimethyl-5-hexen-3-ol** was conducted using electron ionization (EI). The resulting mass spectrum is characterized by the fragmentation pattern of the molecular ion. The data presented here is sourced from the National Institute of Standards and Technology (NIST) database.[1]



m/z	Relative Intensity (%)	Plausible Fragment Assignment	
43	100.0	[C3H7]+ (isopropyl cation)	
55	45.0	[C4H7]+	
69	30.0	[C5H9]+	
87	80.0	[M - C3H7]+ (loss of isopropyl)	
113	10.0	[M - CH3]+ (loss of methyl)	
128	5.0	[M]+ (Molecular Ion)	

# Infrared (IR) Spectroscopy

The infrared spectrum of **2,3-Dimethyl-5-hexen-3-ol** reveals characteristic absorption bands corresponding to its functional groups. The data below is sourced from the NIST database.[1]

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode Assignment	
~3400	Strong, Broad	O-H stretch (alcohol)	
~3080	Medium	=C-H stretch (alkene)	
~2970	Strong	C-H stretch (alkane)	
~1640	Medium	C=C stretch (alkene)	
~1150	Strong	C-O stretch (tertiary alcohol)	
~990, ~910	Strong	=C-H bend (alkene, out-of- plane)	

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Disclaimer: Experimental NMR data for **2,3-Dimethyl-5-hexen-3-ol** is not readily available in public spectral databases. The following data is based on spectral prediction and should be used as a reference for preliminary identification.



<sup>1</sup>H NMR (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Proton Assignment
~5.8	ddt	1H	H-5
~5.2	d	1H	H-6 (trans to C4)
~5.0	d	1H	H-6 (cis to C4)
~2.3	d	2H	H-4
~1.8	m	1H	H-2
~1.5	S	1H	ОН
~1.1	S	3H	C3-CH₃
~0.9	d	6H	C2-CH₃ x 2

<sup>13</sup>C NMR (Predicted)

Chemical Shift (δ, ppm)	Carbon Assignment
~135	C-5
~118	C-6
~75	C-3
~45	C-4
~35	C-2
~25	C3-CH₃
~17	C2-CH₃ x 2

# **Experimental Protocols**

The following are generalized experimental protocols for the spectroscopic techniques described above, suitable for a compound like **2,3-Dimethyl-5-hexen-3-ol**.



### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Dimethyl-5-hexen-3-ol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
  - Acquire a one-pulse proton spectrum.
  - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
  - Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
  - Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

### Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As a liquid, the sample can be analyzed neat. Place a drop of 2,3-Dimethyl-5-hexen-3-ol between two KBr or NaCl plates to form a thin film.
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean salt plates.
  - Record the sample spectrum over a range of 4000-400 cm<sup>-1</sup>.
  - The final spectrum is presented in terms of transmittance or absorbance.



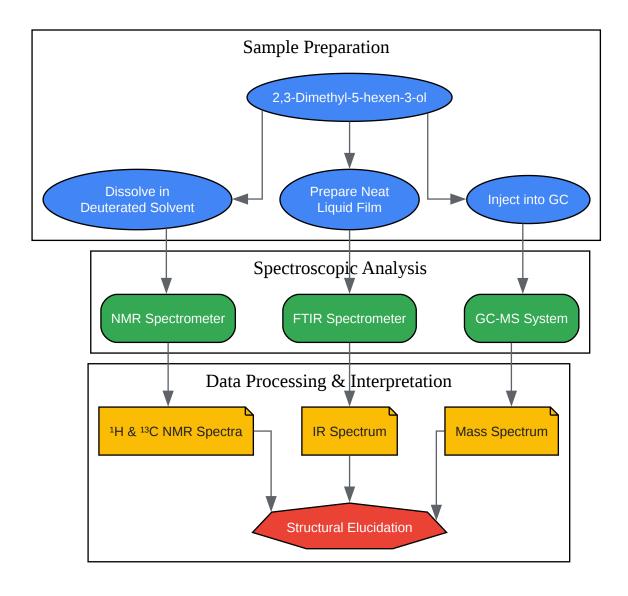
#### **Electron Ionization Mass Spectrometry (EI-MS)**

- Sample Introduction: Introduce a small amount of the volatile sample into the ion source, often via a gas chromatograph (GC) for separation and purification.
- Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

### **Visualization of Spectroscopic Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,3-Dimethyl-5-hexen-3-ol**.





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Caption: General workflow for spectroscopic analysis.

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### References

• 1. 5-Hexen-3-ol, 2,3-dimethyl- [webbook.nist.gov]







To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dimethyl-5-hexen-3-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096895#spectroscopic-data-of-2-3-dimethyl-5-hexen-3-ol-nmr-ir-ms]

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